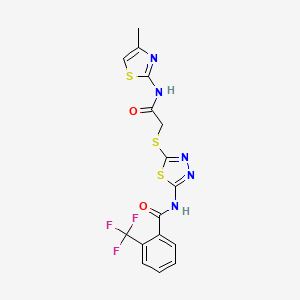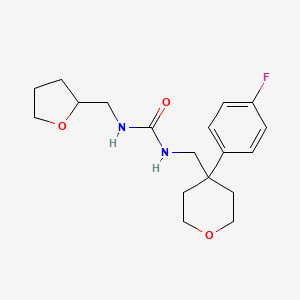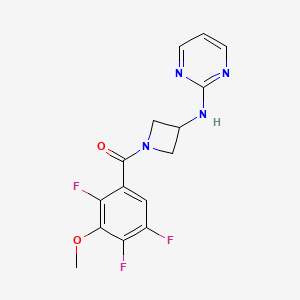![molecular formula C19H18FN3O3 B2710360 1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894030-20-7](/img/structure/B2710360.png)
1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound belongs to the class of pyrrolopyrimidine-based kinase inhibitors, which have shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Electron Transfer in Ruthenium and Osmium Complexes
Ruthenium and osmium complexes featuring a urea ligand demonstrate electron transfer properties. The ureapyrimidinedione (Upy) DDAA hydrogen-bonding motif in these complexes does not support electron transfer as the hydrogen-bonding functionalities do not contribute to the occupied frontier levels. This insight is crucial in understanding the electron transfer capabilities and limitations of such urea-containing compounds (Pichlmaier et al., 2009).
Antioxidant and Anticholinesterase Activities
Novel coumarylthiazole derivatives containing aryl urea groups show significant inhibitory activity against cholinesterases, indicating potential uses in addressing neurological disorders such as Alzheimer's disease. These compounds also exhibit substantial antioxidant activity, which can be relevant in various therapeutic and preventive contexts (Kurt et al., 2015).
Electro-Fenton Degradation of Antimicrobials
In the context of environmental science, urea compounds have been studied in the electro-Fenton degradation process of antimicrobials like triclosan and triclocarban. This research is crucial for understanding how to effectively break down persistent environmental pollutants (Sirés et al., 2007).
Interaction with Fluoride Ions
Research on the interaction between urea compounds and fluoride ions has shown unique proton transfer processes. This interaction is significant for applications in molecular recognition and sensor technology (Boiocchi et al., 2004).
Synthesis of Active Metabolites
In pharmaceutical chemistry, urea compounds play a role in the stereoselective synthesis of active metabolites of potent kinase inhibitors, highlighting their importance in the development of targeted cancer therapies (Chen et al., 2010).
Serotonin Receptor Studies
Urea derivatives are also significant in the study of serotonin receptors, specifically in understanding the pharmacological mechanisms underlying certain neurological and psychiatric conditions (Millan et al., 1997).
Synthesis of Chemosensors
The synthesis and evaluation of urea-based fluorogenic sensors for anion recognition, particularly acetate ion, indicate potential applications in analytical chemistry and environmental monitoring (Helal & Kim, 2010).
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-12(24)13-5-7-15(8-6-13)21-19(26)22-16-10-18(25)23(11-16)17-4-2-3-14(20)9-17/h2-9,16H,10-11H2,1H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNPDKXTYJMPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

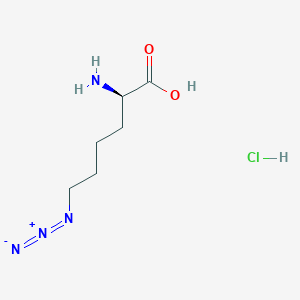
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2710281.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2710282.png)
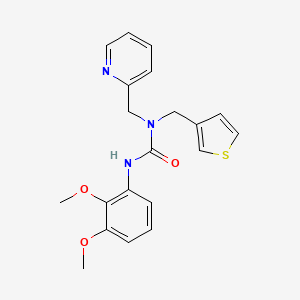
![(E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2710284.png)
![Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate](/img/structure/B2710287.png)
![ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2710288.png)
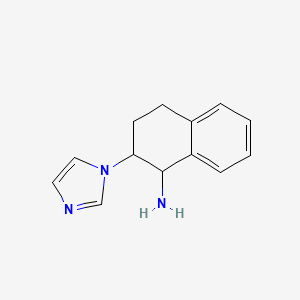
![6-[4-(1H-Benzimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2710290.png)
